A Methodological Guide to the Physicochemical Characterization of 2-(3-Fluoro-5-nitrophenyl)acetic acid
A Methodological Guide to the Physicochemical Characterization of 2-(3-Fluoro-5-nitrophenyl)acetic acid
Abstract
2-(3-Fluoro-5-nitrophenyl)acetic acid (CAS No. 1211529-88-2) is a substituted phenylacetic acid derivative recognized for its utility as a building block in medicinal chemistry and materials science.[1] Its structural motifs—a fluoro group and a nitro group—impart unique electronic properties that make it a valuable precursor for synthesizing targeted bioactive molecules, particularly in the development of novel anti-inflammatory and antimicrobial agents.[1] Despite its commercial availability and role in research and development, a comprehensive, publicly documented profile of its fundamental physical properties is notably absent from the scientific literature. A safety data sheet for the compound notes that its chemical properties have not been fully determined.[2]
This technical guide addresses this critical knowledge gap not by presenting established data, but by providing the detailed, authoritative methodologies required to comprehensively characterize the physicochemical properties of this compound. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, enabling them to generate the precise, reliable data essential for discovery and optimization. We will detail the field-proven protocols for determining melting point and thermal behavior, aqueous solubility, and the acidity constant (pKa), explaining the causality behind experimental choices to ensure scientific integrity and reproducibility.
To provide a tangible framework for these methodologies, we will reference the known properties of a closely related, well-characterized isomer, 2-(2-Fluoro-5-nitrophenyl)acetic acid (CAS No. 195609-18-8) , as an illustrative example.
Molecular Identity and Structure
The foundational step in any physicochemical assessment is the confirmation of the molecule's identity and basic properties.
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Compound Name: 2-(3-Fluoro-5-nitrophenyl)acetic acid
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CAS Number: 1211529-88-2[3]
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Molecular Formula: C₈H₆FNO₄[3]
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Molecular Weight: 199.14 g/mol [3]
The placement of the fluorine at the C3 position and the nitro group at the C5 position on the phenyl ring significantly influences the molecule's electronic distribution, and consequently, its acidity, solubility, and intermolecular interactions. Spectroscopic analysis, particularly ¹H and ¹³C NMR, is essential for confirming this specific isomeric structure. While spectral data for CAS 1211529-88-2 is not publicly available, it is noted as being obtainable from suppliers.
Exemplar Isomer Data: 2-(2-Fluoro-5-nitrophenyl)acetic acid
For illustrative purposes throughout this guide, the physical properties of the 2-fluoro isomer will be used. It is crucial to recognize that these values are not interchangeable and must be experimentally determined for the 3-fluoro target compound.
| Property | Value (for 2-(2-Fluoro-5-nitrophenyl)acetic acid, CAS 195609-18-8) | Source |
| Appearance | Light yellow crystalline solid | [Echemi, 2024] |
| Melting Point | 149 - 150 °C | [Echemi, 2024] |
| Boiling Point | 375.5 ± 27.0 °C (Predicted) | [Echemi, 2024] |
| Density | 1.498 g/cm³ | [Echemi, 2024] |
| pKa | 3.76 ± 0.10 (Predicted) | [Chemdad, 2023] |
Thermal Analysis: Melting Point and Purity Assessment
The melting point (Tₘ) is a critical indicator of a compound's purity and identity. A sharp, defined melting range typically suggests high purity, whereas a broad or depressed range often indicates the presence of impurities. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this determination, offering high precision and additional information on thermal events like phase transitions.
Causality in Experimental Design
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Why DSC over Capillary Method? While a traditional capillary melting point apparatus provides a visual melting range, DSC quantifies the heat flow required to raise the sample's temperature.[4] This provides a thermodynamic measurement of the onset of melting and the peak of the endotherm, which is more objective and reproducible.[5]
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Sample Preparation is Key: The sample must have excellent thermal contact with the DSC pan. Compacting powdered samples to create a flat surface ensures uniform heat transfer, preventing thermal gradients that could artificially broaden the melting peak.
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Heating Rate: A typical heating rate of 10 °C/min strikes a balance between resolution and experimental time. Faster rates can cause the measured temperature to lag behind the actual sample temperature, while slower rates may reduce the signal-to-noise ratio of the thermal event.
Experimental Protocol: Melting Point Determination by DSC
This protocol outlines the steps for analyzing 2-(3-Fluoro-5-nitrophenyl)acetic acid using a heat-flux DSC instrument.
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Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard. The extrapolated onset of the indium melting peak should be within ±0.5 °C of its known melting point (156.6 °C).
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Sample Preparation:
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Accurately weigh 2-5 mg of the dry compound into a clean aluminum DSC pan using a microbalance.
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Gently compact the powder to ensure a flat, even layer covering the bottom of the pan.
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Hermetically seal the pan with an aluminum lid. This is crucial for preventing mass loss if any sublimation occurs.
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Prepare an identical empty, sealed aluminum pan to serve as the reference.
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Thermal Program Execution:
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Place the sample and reference pans into the DSC cell.
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Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
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Equilibrate the system at a starting temperature, for example, 25 °C.
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Ramp the temperature at a controlled rate of 10 °C/min to a temperature well beyond the expected melting point (e.g., 200 °C, based on the isomer's Tₘ).
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Data Analysis:
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Plot the differential heat flow (mW) versus temperature (°C).
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The melting event will appear as an endothermic peak (downward by convention).
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Determine the onset temperature by extrapolating the pre-transition baseline and the inflectional tangent of the melting peak. This value is typically reported as the melting point.
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The peak temperature represents the point of maximum heat absorption.
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Solubility Profile
Aqueous solubility is a master variable in drug development, directly influencing bioavailability and formulation strategies. For ionizable compounds like phenylacetic acids, solubility is pH-dependent. The shake-flask method is the definitive technique for determining thermodynamic equilibrium solubility.
Causality in Experimental Design
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Why Thermodynamic vs. Kinetic? Kinetic solubility, often measured in high-throughput screens from a DMSO stock, reflects the rate of precipitation and can overestimate true solubility. Thermodynamic solubility, determined by equilibrating an excess of solid compound in a buffer, represents the true saturation point and is essential for formulation and biopharmaceutical classification.
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Choice of Media: Solubility should be determined in buffers at physiologically relevant pH values, such as pH 1.2 (stomach), 4.5 (small intestine), and 6.8 (lower intestine), as recommended by regulatory bodies like the WHO.
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Equilibration Time: The system must reach equilibrium. The concentration of the dissolved compound should be measured at multiple time points (e.g., 24, 48, and 72 hours) until the value plateaus, ensuring saturation has been achieved.
Experimental Protocol: Aqueous Solubility by Shake-Flask Method
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Media Preparation: Prepare buffered solutions at pH 1.2, 4.5, and 6.8 according to standard pharmacopeial recipes.
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Sample Addition:
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Add an excess amount of solid 2-(3-Fluoro-5-nitrophenyl)acetic acid to separate vials for each pH buffer. The excess should be sufficient to maintain a saturated solution with visible undissolved solid throughout the experiment.
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For example, add ~5 mg of the compound to 2 mL of each buffer in a glass vial.
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Equilibration:
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Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled environment, typically 37 ± 1 °C for biopharmaceutical relevance.
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Agitate the samples at a speed sufficient to keep the solid suspended without creating a vortex.
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Allow the samples to equilibrate for at least 48 hours.
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Phase Separation:
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After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
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Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved particles. This step is critical to avoid artificially high concentration readings.
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Quantification:
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Quantify the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
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Express the final solubility in units such as mg/mL or µg/mL.
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Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) defines the ionization state of a molecule at a given pH. For a carboxylic acid, it is the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations. This property profoundly affects solubility, membrane permeability, and receptor binding. Potentiometric titration is the most direct and reliable method for pKa determination.
Causality in Experimental Design
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Why Potentiometry? This method directly measures the change in pH of a solution as a titrant is added, allowing for the precise determination of the half-equivalence point, where pH equals pKa. It is a fundamental technique that relies on the Nernst equation and is less susceptible to interferences from chromophores than spectrophotometric methods.[3]
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Maintaining Ionic Strength: A constant ionic strength (e.g., using 0.15 M KCl) is maintained throughout the titration to ensure that the activity coefficients of the ions remain relatively constant, which allows the measured pH to accurately reflect the hydrogen ion concentration.[2]
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Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of the target compound, especially in the neutral to basic pH range.[2]
Experimental Protocol: pKa Determination by Potentiometric Titration
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System Preparation:
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Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[2]
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Prepare standardized titrant (e.g., 0.1 M NaOH) and an ionic strength adjuster (e.g., 0.15 M KCl).
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Sample Preparation:
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Accurately prepare a solution of the compound (e.g., 1 mM) in water containing the ionic strength adjuster (0.15 M KCl). Co-solvents like methanol may be used if aqueous solubility is low, but results must then be extrapolated to 0% co-solvent.
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Titration Procedure:
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Place a known volume (e.g., 20 mL) of the sample solution into a jacketed titration vessel maintained at a constant temperature (e.g., 25 °C).
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Immerse the calibrated pH electrode and a magnetic stir bar into the solution.
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Purge the solution with nitrogen for 5-10 minutes before and during the titration.
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If starting from the neutral form, add small, precise increments of the standardized NaOH titrant. Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
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Identify the equivalence point (the point of steepest inflection).
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The pKa is the pH value at the half-equivalence point (half the volume of titrant required to reach the equivalence point). This can be determined directly from the graph or by using the first derivative of the titration curve.
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Conclusion
While 2-(3-Fluoro-5-nitrophenyl)acetic acid is a compound of clear interest to the scientific community, the absence of documented physical data necessitates a rigorous, in-house characterization by any researcher intending to use it. Adherence to the authoritative, self-validating protocols detailed in this guide—Differential Scanning Calorimetry for thermal analysis, the shake-flask method for solubility, and potentiometric titration for pKa determination—will generate the reliable and reproducible data required for informed decision-making in drug discovery, process chemistry, and materials science. This methodological framework empowers researchers to build the foundational knowledge for this and other novel chemical entities, ensuring scientific integrity and accelerating the pace of innovation.
References
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World Health Organization (WHO). (2019). Annex 4: Proposal for waiver of in vivo bioequivalence studies for immediate-release, solid oral dosage forms containing either amodiaquine hydrochloride or artesunate. In WHO Technical Report Series, No. 1019. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(3-Fluoro-5-nitrophenyl)acetic acid. Retrieved from [Link]
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
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CureFFI.org. (2016, April 27). Differential scanning calorimetry. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – DSC. Retrieved from [Link]
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TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Avram, M. P., & Buiu, C. (2018). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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